Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(3-morpholi n-4-ylpropyl)-5-oxo-3-pyrrolin-2-yl}benzoate
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Overview
Description
Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-5-oxo-3-pyrrolin-2-yl}benzoate is a complex organic compound that features a thiazole ring, a pyrrolinone ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-5-oxo-3-pyrrolin-2-yl}benzoate involves multiple steps, including the formation of the thiazole ring, the pyrrolinone ring, and the benzoate ester. The general synthetic route can be summarized as follows:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions.
Formation of the Pyrrolinone Ring: The pyrrolinone ring is formed by cyclization reactions involving suitable precursors.
Coupling Reactions: The thiazole and pyrrolinone rings are coupled together using reagents that facilitate the formation of the desired bonds.
Esterification: The final step involves the esterification of the benzoate group to form the complete compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-5-oxo-3-pyrrolin-2-yl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-5-oxo-3-pyrrolin-2-yl}benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-5-oxo-3-pyrrolin-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-5-oxo-3-pyrrolin-2-yl}benzoate can be compared with other similar compounds, such as:
Thiazole Derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Pyrrolinone Derivatives: Compounds with the pyrrolinone ring may have comparable chemical properties.
Benzoate Esters: These compounds share the benzoate ester group and may have similar reactivity.
The uniqueness of Methyl 4-{3-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-5-oxo-3-pyrrolin-2-yl}benzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H29N3O6S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C25H29N3O6S/c1-15-23(35-16(2)26-15)21(29)19-20(17-5-7-18(8-6-17)25(32)33-3)28(24(31)22(19)30)10-4-9-27-11-13-34-14-12-27/h5-8,20,30H,4,9-14H2,1-3H3 |
InChI Key |
DLAAMHBVVQVIIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)CCCN4CCOCC4)O |
Origin of Product |
United States |
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